1-Butyl-3-methylimidazolium dibutyl phosphate
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Overview
Description
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium dibutyl phosphate is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of this compound are the reactants in the chemical reactions where it is used as a solvent .
Mode of Action
This compound interacts with its targets by providing a medium for the chemical reactions . As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, and it can facilitate various types of chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific chemical reactions it is involved in . As a solvent, it can influence the rate and selectivity of the reactions .
Pharmacokinetics
Like other ionic liquids, it is expected to have low volatility and high thermal stability .
Result of Action
The molecular and cellular effects of this compound’s action are the outcomes of the chemical reactions it facilitates . These can vary widely depending on the specific reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solvation ability can be affected by temperature . It is also sensitive to moisture, which can affect its properties and performance .
Preparation Methods
1-Butyl-3-methylimidazolium dibutyl phosphate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with dibutyl phosphate . The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions. The product is then purified through techniques such as recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium dibutyl phosphate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazolium salts.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-3-methylimidazolium dibutyl phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium dibutyl phosphate is unique compared to other ionic liquids due to its specific combination of butyl and dibutyl phosphate groups. Similar compounds include:
1-Butyl-3-methylimidazolium dihydrogen phosphate: This compound has a similar imidazolium cation but differs in the anionic part, which is dihydrogen phosphate.
1-Butyl-3-methylimidazolium chloride: This compound has a chloride anion instead of dibutyl phosphate, resulting in different solvation and catalytic properties.
The uniqueness of this compound lies in its specific anionic composition, which imparts distinct solvation and catalytic characteristics .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;dibutyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQJRGQUZXUMU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663199-28-8 |
Source
|
Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the thermal stability of 1-Butyl-3-methylimidazolium dibutyl phosphate?
A1: Research has been conducted to analyze the thermal decomposition kinetics of this compound. [] This research provides valuable insights into the stability of the compound at different temperatures, which is crucial for various applications.
Q2: Can this compound be used to improve the flame retardancy of materials?
A2: Studies have shown that this compound ([Bmim][DBP]) can play a significant role in enhancing the flame retardancy of epoxy resins. [] The research delves into the difunctional effects of [Bmim][DBP] during the curing process of epoxy resins and its contribution to improved flame resistance.
Q3: How does this compound impact the separation of acetonitrile and water?
A3: Research indicates that this compound ([Bmim][DBP]) can enhance the relative volatility of acetonitrile in a mixture with water, even to the point of eliminating the azeotropic point. [] This finding highlights its potential application in separation processes involving these two solvents.
Q4: What is the electrical conductivity of this compound in different solvents?
A4: Studies have investigated the electrical conductivity of this compound in various solvents, including acetone, water, DMF, and acetic acid. [] The research revealed significant differences in conductivity depending on the solvent used, with the highest conductivity observed in water and the lowest in acetic acid.
Q5: Can this compound be used in the production of textiles?
A5: this compound has been explored as a component in the production of water-washable silk composite fibers. [] The research suggests that its inclusion contributes to the fiber's resistance to ultraviolet light, static electricity, and repeated washing.
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